molecular formula C13H16ClNO4S B13306562 Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Katalognummer: B13306562
Molekulargewicht: 317.79 g/mol
InChI-Schlüssel: UQOXHIQZIBVZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.78 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-[2-(chlorosulfonyl)ethyl]cyclopropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .

Vergleich Mit ähnlichen Verbindungen

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C13H16ClNO4S

Molekulargewicht

317.79 g/mol

IUPAC-Name

benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI-Schlüssel

UQOXHIQZIBVZAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.